2-(4-Acetylpiperazin-1-yl)acetonitrile
Overview
Description
2-(4-Acetylpiperazin-1-yl)acetonitrile: is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is characterized by the presence of a piperazine ring substituted with an acetyl group and an acetonitrile group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile typically involves the reaction of piperazine with acetonitrile in the presence of an acetylating agent. One common method includes:
Step 1: Reacting piperazine with acetonitrile in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale mixing: of piperazine and acetonitrile in industrial reactors.
Controlled addition: of acetylating agents.
Purification: of the final product through crystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system .
Industry:
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
4-Acetylpiperazine: Lacks the nitrile group, making it less versatile in certain synthetic applications.
1-Acetylpiperazine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-(4-Methylpiperazin-1-yl)acetonitrile: Similar structure but with a methyl group instead of an acetyl group, affecting its chemical properties.
Uniqueness: 2-(4-Acetylpiperazin-1-yl)acetonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields .
Biological Activity
2-(4-Acetylpiperazin-1-yl)acetonitrile, identified by its CAS number 280110-88-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
The synthesis of this compound typically involves the reaction of piperazine with acetonitrile, followed by acetylation. The general steps are as follows:
- Initial Reaction: Piperazine is reacted with acetonitrile in the presence of a base (e.g., sodium hydroxide).
- Acetylation: The resulting intermediate undergoes acetylation using acetic anhydride or acetyl chloride under controlled conditions.
This compound's unique structure, featuring both acetyl and nitrile groups, allows it to participate in various chemical reactions, enhancing its versatility in synthetic applications.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The following table summarizes the findings from qualitative and quantitative assays:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Escherichia coli | 20 - 30 | 50 - 100 |
Staphylococcus aureus | 15 - 25 | 100 - 200 |
Pseudomonas aeruginosa | 10 - 20 | >200 |
The compound showed enhanced effectiveness against Gram-negative bacteria compared to Gram-positive strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study demonstrated that it could mitigate cytotoxic damage induced by chemotherapeutic agents such as doxorubicin and cisplatin in various cell lines. Notably, it exhibited a protective effect on HEK293 and SHSY5Y cells, improving cell survival rates significantly when co-treated with these agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antimicrobial Action: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Cytoprotection in Cancer Treatment: The compound may enhance cellular resilience against oxidative stress induced by chemotherapeutics through antioxidant mechanisms or modulation of apoptosis pathways .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Cytoprotective Effects: In murine osteoblasts treated with doxorubicin, the presence of this compound resulted in increased survival rates across various incubation periods. For instance, after 72 hours of treatment with doxorubicin alone, cell survival dropped significantly; however, co-treatment with this compound improved survival rates to approximately 53% .
- Synergistic Effects with Chemotherapeutics: In another study focusing on cancer cell lines, the compound showed a synergistic effect when combined with dexamethasone, leading to enhanced cell proliferation in certain contexts while protecting against cytotoxicity from other agents .
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h3-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWMVSSFCVHWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610738 | |
Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280110-88-5 | |
Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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